molecular formula C20H43NO2 B13133290 1,3-Eicosanediol,2-amino-,(2R,3S)-rel-

1,3-Eicosanediol,2-amino-,(2R,3S)-rel-

Cat. No.: B13133290
M. Wt: 329.6 g/mol
InChI Key: UFMHYBVQZSPWSS-UXHICEINSA-N
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Description

1,3-Eicosanediol,2-amino-,(2R,3S)-rel- is a chiral amino diol with a 20-carbon aliphatic chain. The compound features hydroxyl groups at positions 1 and 3, an amino group at position 2, and a relative (rel-) stereochemistry at carbons 2 and 3, designated as (2R,3S). This stereochemical configuration is critical for its interactions in biological systems and synthetic applications.

Properties

Molecular Formula

C20H43NO2

Molecular Weight

329.6 g/mol

IUPAC Name

(2R,3S)-2-aminoicosane-1,3-diol

InChI

InChI=1S/C20H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h19-20,22-23H,2-18,21H2,1H3/t19-,20+/m1/s1

InChI Key

UFMHYBVQZSPWSS-UXHICEINSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@@H]([C@@H](CO)N)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(CO)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Eicosanediol,2-amino-,(2R,3S)-rel- typically involves multi-step organic reactions. One common method starts with the reduction of a long-chain fatty acid to form the corresponding alcohol. This alcohol is then subjected to amination and subsequent hydroxylation to introduce the amino and hydroxyl groups at the desired positions.

    Reduction: The initial fatty acid is reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.

    Amination: The alcohol undergoes amination using reagents like ammonia or an amine under catalytic hydrogenation conditions.

    Hydroxylation: The final step involves hydroxylation using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce the hydroxyl groups at the 1st and 3rd positions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Catalysts and reagents are optimized for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Eicosanediol,2-amino-,(2R,3S)-rel- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to form the corresponding amine using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Amines

    Substitution: Alkyl halides, ethers

Scientific Research Applications

1,3-Eicosanediol,2-amino-,(2R,3S)-rel- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in cellular signaling pathways, particularly in sphingolipid metabolism.

    Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and neurodegenerative diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and emulsifiers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. In biological systems, it is involved in the sphingolipid metabolic pathway, where it acts as a precursor to ceramides and other sphingolipids. These molecules play crucial roles in cell membrane structure, signaling, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally or functionally related molecules, including amino diols, antifungal triazole derivatives, and bicyclic sodium salts. Key differences in chain length, stereochemistry, and functional groups influence their physical properties, synthesis, and applications.

Structural Analogs: Shorter-Chain Amino Diols

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Key Features Source
1,3-Butanediol,2-amino-,(2R,3S)-rel- C₄H₁₁NO₂ 105.13 Not reported Not reported 4-carbon chain; chiral building block
1,3-Octadecanediol,2-amino-,(2R,3R)-rel- C₁₈H₃₉NO₂ 301.51 Not reported Not reported 18-carbon chain; surfactant potential
1,2-Butanediol,3-amino-4-cyclohexyl-,(2R,3S)-rel- C₁₀H₂₁NO₂ 187.28 Not reported Not reported Cyclohexyl substituent; stereochemical complexity
  • Key Observations :
    • Chain length affects solubility and amphiphilic properties. Longer chains (e.g., eicosane vs. butane) enhance hydrophobicity, making them suitable for lipid-based applications .
    • Stereochemistry (e.g., rel-(2R,3S) vs. rel-(2R,3R)) alters molecular recognition in enzymatic or receptor-binding contexts .

Antifungal Triazole Derivatives

Compound Name (Voriconazole Impurities) Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Key Features Source
rel-(2R,3S)-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol C₁₆H₁₄ClF₂N₅O 397.77 138–140 96.84 Triazole core; halogen substituents
rel-(2R,3S)-2-(4-Fluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol C₁₆H₁₄F₂N₅O 353.31 160–162 99.65 Fluorine substituents; high purity
  • Key Observations :
    • The triazole moiety enhances antifungal activity, while halogen substituents improve target binding .
    • Unlike 1,3-eicosanediol derivatives, these compounds prioritize aromatic and heterocyclic groups over aliphatic chains.

Bicyclic Sodium Salts

Compound Name Molecular Formula Molecular Weight Key Features Source
(1R,2R,3S,4S)-rel-Dicyclo[2.2.1]heptane-2,3-dicarboxylic acid disodium salt C₉H₁₀Na₂O₄ 260.15 Bicyclic structure; food additive
  • Key Observations: Bicyclic frameworks enhance thermal stability, making them suitable for food-contact materials . Sodium salts improve water solubility, contrasting with the lipid-friendly nature of amino diols.

Monoterpenoid Glycosides

Compound Name Molecular Formula Molecular Weight Key Features Source
rel-(1R,2S,3R,4R)-p-Menthane-1,2,3-triol 3-O-β-D-glucopyranoside C₁₆H₃₀O₈ 350.41 Antioxidant activity; natural product
  • Key Observations: Natural glycosides prioritize antioxidant properties, while synthetic amino diols focus on structural versatility .

Research Findings and Implications

  • Synthesis: Amino diols like 1,3-eicosanediol derivatives are likely synthesized via catalytic hydrogenation or condensation reactions, similar to methods used for triazole impurities (e.g., Pd/C hydrogenation) .
  • Applications: Pharmaceuticals: Chiral amino diols serve as intermediates in drug synthesis (e.g., antifungals in ). Material Science: Long-chain diols may act as surfactants or lipid anchors .
  • Analytical Methods: UPLC-MS/MS, as used for bicyclic sodium salts, could quantify amino diols in complex matrices .

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